Chain-Walking Polymerization Rate: trans-2-Octene vs. 1-Octene and Other Internal Isomers
In a comparative study of chain-walking polymerization using α-diimine nickel catalysts with MMAO, trans-2-octene demonstrated a significantly lower polymerization rate compared to the terminal alkene 1-octene, but a markedly higher rate than the positional isomer trans-3-octene, which showed negligible activity [1]. This establishes trans-2-octene as a key intermediate-activity substrate for probing catalyst performance.
| Evidence Dimension | Polymerization Rate (Relative Activity) |
|---|---|
| Target Compound Data | 2-octene (≥ 4-octene) |
| Comparator Or Baseline | 1-octene > 4-octene ≥ 2-octene ≫ 3-octene |
| Quantified Difference | Order-of-magnitude difference relative to 3-octene; substantial decrease from 1-octene |
| Conditions | α-diimine nickel catalyst / MMAO activator |
Why This Matters
This specific reactivity order allows researchers to select trans-2-octene for studies requiring a moderately active internal alkene substrate that still undergoes chain-walking, whereas 1-octene is too reactive and 3-octene is essentially inert, making it a critical tool for fine-tuning polymerization studies.
- [1] Wang, F., Tanaka, R., Li, Q., Nakayama, Y., & Shiono, T. (2018). Chain-Walking Polymerization of Linear Internal Octenes Catalyzed by α-Diimine Nickel Complexes. Organometallics, 37(8), 1358–1367. View Source
